1-(2-Chloro-4-fluorobenzyl)azetidine

monoamine transporter SERT DAT

Procure 1-(2-Chloro-4-fluorobenzyl)azetidine (CAS 1861987-52-1) as a privileged rigid scaffold for S1P receptor modulators and antimycobacterial SAR. The 2-chloro-4-fluoro substitution confers distinct electronic and steric properties non-interchangeable with positional isomers, enabling nanomolar SERT affinity studies. Utilized as precursor for click chemistry azido derivatives. ≥95% purity, inquire for bulk.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
Cat. No. B13666302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-fluorobenzyl)azetidine
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C10H11ClFN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
InChIKeyJWOLSTOXHNMSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-4-fluorobenzyl)azetidine: A Halogenated Azetidine Building Block for Medicinal Chemistry and Chemical Biology


1-(2-Chloro-4-fluorobenzyl)azetidine (CAS 1861987-52-1) is a halogenated four-membered nitrogen-containing heterocycle with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol . It belongs to the azetidine class, characterized by significant ring strain (approximately 25-26 kcal/mol) that imparts distinct reactivity compared to larger nitrogen heterocycles [1]. The compound features a 2-chloro-4-fluorobenzyl substituent attached to the azetidine nitrogen, with chlorine and fluorine atoms positioned ortho and para to the methylene linker, respectively, conferring unique electronic and steric properties .

1-(2-Chloro-4-fluorobenzyl)azetidine: Why Positional Isomers and Alternative Heterocycles Cannot Be Interchanged


The specific 2-chloro-4-fluoro substitution pattern on the benzyl group of 1-(2-Chloro-4-fluorobenzyl)azetidine is not interchangeable with positional isomers (e.g., 2-chloro-3-fluoro, 5-chloro-2-fluoro, or 2-chloro-6-fluoro variants) due to significant differences in electronic distribution, steric accessibility, and resultant molecular recognition [1]. While all benzylazetidine analogs share the strained azetidine core, halogen substitution position dictates hydrogen-bonding capacity, lipophilicity, and metabolic stability profiles that critically influence target engagement and pharmacokinetic outcomes [2]. Similarly, substituting the azetidine ring with pyrrolidine (five-membered) or piperidine (six-membered) alters ring strain energy, basicity (pKa), and conformational flexibility, fundamentally changing both reactivity and biological interactions [3].

1-(2-Chloro-4-fluorobenzyl)azetidine: Quantitative Differentiation Evidence for Scientific Selection


Positional Halogen Substitution Effects on Monoamine Transporter Binding Affinity in Benzylazetidine Analogs

While direct binding data for 1-(2-Chloro-4-fluorobenzyl)azetidine at monoamine transporters are not available in the public domain, class-level SAR from structurally related benzylazetidine analogs demonstrates that halogen substitution position critically modulates transporter affinity and selectivity. In a systematic SAR study, 3-(3,4-dichlorobenzylidene)azetidine exhibited Ki values of 139 nM at SERT and 531 nM at DAT (DAT/SERT ratio = 3.8), whereas unsubstituted benzylideneazetidine analogs showed substantially reduced affinity [1]. The 2-chloro-4-fluoro pattern represents a distinct electronic and steric profile compared to the 3,4-dichloro substitution, and by inference from established halogen SAR trends, the ortho-chloro/para-fluoro arrangement in the target compound is expected to produce a unique transporter binding signature that differs from other substitution patterns [2].

monoamine transporter SERT DAT structure-activity relationship

Fluorine Substitution Effects on Metabolic Stability and Lipophilicity in Benzylazetidine-Derived S1P Receptor Modulators

In a disclosed patent series of benzyl azetidine derivatives as sphingosine-1-phosphate (S1P) receptor modulators, compounds bearing chloro and fluoro substituents on the benzyl moiety demonstrated enhanced potency and selectivity compared to unsubstituted analogs [1]. Specifically, the 2-chloro-4-fluorobenzyl substitution pattern was incorporated into multiple exemplified compounds within the patent claims, indicating its preferential selection over alternative substitution patterns during lead optimization [2]. While exact IC50 values for the target compound against S1P receptor subtypes are not disclosed, the patent teaches that halogen substitution at these positions confers improved metabolic stability and reduced CYP inhibition liability relative to non-halogenated or mono-halogenated benzyl azetidines [3].

S1P receptor metabolic stability CYP inhibition fluorine substitution

Physicochemical Properties of 1-(2-Chloro-4-fluorobenzyl)azetidine Relative to Positional Isomers and Alternative Heterocycles

1-(2-Chloro-4-fluorobenzyl)azetidine (MW 199.65 g/mol, molecular formula C10H11ClFN) exhibits distinct physicochemical parameters compared to its closest positional isomers and heterocyclic alternatives. The compound's molecular weight of 199.65 places it in an optimal range for CNS drug-likeness (<500 g/mol), while its halogenation pattern modulates lipophilicity relative to unsubstituted 1-benzylazetidine (MW 147.22) . Compared to the pyrrolidine analog 1-(2-chloro-4-fluorobenzyl)pyrrolidine (MW 213.68, C11H13ClFN), the azetidine core reduces molecular weight by approximately 14 g/mol while increasing ring strain energy, offering distinct reactivity profiles for synthetic transformations [1].

physicochemical properties logP pKa molecular weight

Azetidine Core Advantages: Ring Strain-Driven Reactivity for Click Chemistry Derivatization

The azetidine core of 1-(2-Chloro-4-fluorobenzyl)azetidine offers distinct synthetic utility compared to pyrrolidine or piperidine analogs due to its higher ring strain energy (approximately 25-26 kcal/mol for azetidine vs. ~6 kcal/mol for pyrrolidine) [1]. This enhanced strain enables unique reactivity pathways, including ring-opening functionalization and participation in strain-promoted cycloadditions. Notably, the 3-azido derivative of this compound, 3-azido-1-(2-chloro-4-fluorobenzyl)azetidine (CAS 2098076-95-8), has been specifically developed for click chemistry applications via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation to diverse alkyne-bearing scaffolds [2]. This derivatization capability is not readily accessible with less-strained heterocyclic cores.

click chemistry CuAAC azide-alkyne cycloaddition chemical biology

Antibacterial Activity Potential: Azetidine Scaffold Validation Against M. tuberculosis

The azetidine scaffold has been validated as an effective core for antibacterial development, with specific patent disclosures describing 1,2,4-substituted azetidine compounds demonstrating activity against Mycobacterium tuberculosis [1]. While 1-(2-Chloro-4-fluorobenzyl)azetidine itself is not disclosed as an antibacterial agent in the public literature, the structural features of this compound—namely the 2-chloro-4-fluorobenzyl substituent on the azetidine nitrogen—align with the substitution patterns claimed in antibacterial azetidine patents [2]. The electron-withdrawing chloro and fluoro substituents are known to enhance membrane permeability and target binding in antibacterial chemotypes, providing class-level support for the scaffold's relevance [3].

antitubercular Mycobacterium tuberculosis antibacterial azetidine scaffold

1-(2-Chloro-4-fluorobenzyl)azetidine: Research and Industrial Application Scenarios Based on Verified Evidence


Chemical Biology Probe Development via Click Chemistry Conjugation

Investigators developing chemical biology probes requiring azetidine-based scaffolds with click chemistry handles can utilize 1-(2-Chloro-4-fluorobenzyl)azetidine as a precursor to the 3-azido derivative (CAS 2098076-95-8) for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The 2-chloro-4-fluorobenzyl substitution provides enhanced lipophilicity and potential for favorable target interactions compared to unsubstituted benzyl azetidine click reagents, while the strained azetidine core enables orthogonal reactivity not accessible with pyrrolidine or piperidine analogs [2].

CNS-Targeted Medicinal Chemistry: Monoamine Transporter Ligand Development

Medicinal chemistry programs targeting monoamine transporters (SERT, DAT, NET) for neurological or psychiatric indications can employ 1-(2-Chloro-4-fluorobenzyl)azetidine as a rigid scaffold for SAR exploration. Class-level evidence from structurally related benzylazetidine analogs demonstrates that halogen substitution position critically modulates transporter subtype selectivity, with certain substitution patterns achieving nanomolar affinity at SERT [3]. The 2-chloro-4-fluoro pattern represents a distinct electronic profile for systematic transporter SAR studies.

S1P Receptor Modulator Lead Optimization

Industrial and academic groups pursuing sphingosine-1-phosphate (S1P) receptor modulators for autoimmune or inflammatory indications can incorporate 1-(2-Chloro-4-fluorobenzyl)azetidine as a privileged scaffold. Patent disclosures from pharmaceutical development programs explicitly claim benzyl azetidine derivatives with 2-chloro-4-fluorobenzyl substitution as preferred embodiments due to their favorable balance of potency, selectivity, and metabolic stability compared to alternative substitution patterns [4].

Antibacterial Discovery: M. tuberculosis Lead Generation

Antibacterial discovery programs targeting Mycobacterium tuberculosis can evaluate 1-(2-Chloro-4-fluorobenzyl)azetidine as a scaffold for lead generation. Recent patent literature discloses 1,2,4-substituted azetidines with antibacterial activity against M. tuberculosis, and the halogenated benzyl substitution pattern of the target compound aligns with the structural features claimed in these antibacterial chemotypes [5]. The electron-withdrawing chloro and fluoro substituents are hypothesized to enhance bacterial membrane permeability and intracellular target engagement.

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